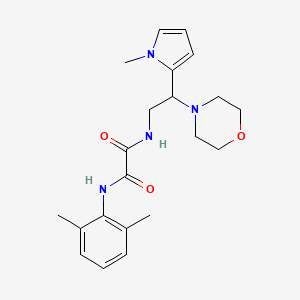

N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-15-6-4-7-16(2)19(15)23-21(27)20(26)22-14-18(17-8-5-9-24(17)3)25-10-12-28-13-11-25/h4-9,18H,10-14H2,1-3H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCDZOCLAAPPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological effects, and relevant research findings.

Chemical Structure

The compound has the following chemical characteristics:

- Molecular Formula: C21H28N4O3

- Molecular Weight: 384.48 g/mol

- IUPAC Name: N'-(2,6-dimethylphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide

The structure features a dimethylphenyl group, a pyrrole ring, and a morpholinoethyl moiety, which may contribute to its biological activity.

Biological Activity

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:

- Anticancer Properties: Many oxalamide derivatives have been studied for their potential to inhibit cancer cell growth. The presence of the pyrrole and morpholine groups may enhance the compound's efficacy against specific cancer types.

- Antimicrobial Effects: Some studies suggest that oxalamides can exhibit antimicrobial properties, potentially making this compound useful in treating infections caused by resistant bacteria.

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Activity against various bacterial strains | |

| Neuroprotective | Potential protective effects on neurons |

Case Studies and Research Findings

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar oxalamide compounds, researchers found that modifications to the pyrrole and morpholine substituents significantly affected cytotoxicity against cancer cell lines. The study concluded that the optimal configuration could lead to compounds with IC50 values in the low micromolar range against various cancer types, suggesting that this compound may have similar potential .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of oxalamides. The results indicated that compounds with a pyrrole ring demonstrated enhanced activity against Gram-positive bacteria. The study highlighted the importance of structural features in determining efficacy and suggested further exploration into derivatives like this compound for developing new antibiotics .

Scientific Research Applications

Research indicates that N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide exhibits several biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. Similar compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. For example, it may inhibit enzymes involved in metabolic pathways related to cancer progression or neurodegenerative diseases. Studies on structurally related compounds have shown inhibition of acetylcholinesterase, which is relevant for conditions like Alzheimer's disease.

Antimicrobial Activity

Research into the antimicrobial properties of related compounds indicates that they may be effective against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds was reported around 256 µg/mL, suggesting potential for therapeutic use in treating infections.

Therapeutic Applications

The diverse biological activities of this compound position it as a candidate for various therapeutic applications:

Cancer Therapy

Given its cytotoxic properties, this compound could be developed into a novel anticancer agent. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy against specific cancer types.

Neurological Disorders

The potential for enzyme inhibition suggests applications in treating neurodegenerative diseases. Further studies are needed to evaluate its effectiveness in modulating neurological pathways.

Infection Control

With promising antimicrobial activity, this compound could be explored as a new treatment option for bacterial infections, particularly those resistant to current antibiotics.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of similar compounds:

Chemical Reactions Analysis

Hydrolysis of the Oxalamide Core

The oxalamide functional group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Example Reaction:

| Conditions | Products | Kinetics |

|---|---|---|

| Acidic (HCl, 100°C) | 2,6-dimethylaniline, morpholinoethyl-pyrrole amine, oxalic acid | Slow (steric hindrance) |

| Basic (NaOH, reflux) | Sodium salts of oxalic acid and amines | Moderate |

The steric bulk of the 2,6-dimethylphenyl group slows hydrolysis compared to simpler oxalamides.

Substitution at the Morpholino Group

The morpholine ring (C₄H₈NO) can undergo nucleophilic ring-opening reactions or act as a base in acid-catalyzed processes.

Key Reactions:

-

Protonation : The morpholine nitrogen is basic () and can form salts with strong acids (e.g., HCl).

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

| Reagent | Product | Application |

|---|---|---|

| CH₃I | N-methylmorpholinium iodide | Modifies solubility and charge |

| AcCl | Acetylated morpholine derivative | Blocks nucleophilic sites |

Reactivity of the Pyrrole Moiety

The 1-methylpyrrole group participates in electrophilic aromatic substitution (EAS), though electron-donating substituents (e.g., methyl) direct reactivity to specific positions.

Example EAS Reactions:

-

Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄).

-

Sulfonation : Occurs at the α-position relative to the methyl group.

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-nitro-1-methylpyrrole |

| Friedel-Crafts Acylation | AlCl₃, RCOCl | 2-acyl-1-methylpyrrole |

Functionalization via Amide Groups

The secondary amide groups can undergo:

-

Acylation : Reaction with acyl chlorides (e.g., AcCl) to form tertiary amides.

-

Reduction : LiAlH₄ reduces amides to amines, though steric hindrance may limit efficiency.

Synthetic Utility:

-

Acylation enhances lipophilicity for pharmacokinetic optimization.

-

Reduction generates polyamines for chelation studies.

Cross-Coupling Reactions

The aromatic dimethylphenyl group may participate in Suzuki-Miyaura couplings if halogenated, though direct functionalization is hindered by steric effects.

Hypothetical Pathway:

-

Bromination at the phenyl ring (requires Lewis acid catalyst).

-

Palladium-catalyzed coupling with aryl boronic acids.

Comparative Reactivity with Analogues

Structural analogs highlight substituent effects on reactivity:

Synthetic Routes and Byproducts

The compound is synthesized via stepwise coupling of oxalyl chloride with amines . Key intermediates and byproducts include:

| Step | Reagents | Intermediate |

|---|---|---|

| 1. Oxalyl chloride activation | ClCOCOCl, DCM | Chlorooxalamide |

| 2. Amine coupling (2,6-dimethylaniline) | Et₃N | N1-(2,6-dimethylphenyl)oxalamide chloride |

| 3. Secondary amine coupling | Morpholinoethyl-pyrrole amine | Final product |

Common Byproducts:

-

Unreacted chlorooxalamide (removed via aqueous wash).

-

Di-substituted oxalamide (minimized by stoichiometric control).

Comparison with Similar Compounds

Metabolic and Toxicity Profiles

| Compound (Source) | NOEL (mg/kg/day) | Key Metabolic Pathways |

|---|---|---|

| No. 1768 | 100 | Hydrolysis, oxidation, glucuronidation |

| Target Oxalamide | Not reported | Likely similar pathways* |

Substituent-Driven Functional Differences

- Aromatic Substitution: The 2,6-dimethylphenyl group is common in agrochemicals for steric protection against enzymatic degradation. In flavoring agents, methoxy or dimethoxy substituents (e.g., No. 1769 ) prioritize metabolic efficiency.

- Heterocyclic Side Chains : The target compound’s 1-methylpyrrole and morpholine groups introduce basicity and conformational flexibility, which could influence receptor binding or solubility compared to simpler alkyl/pyridyl chains .

Research Findings and Implications

Agrochemical Potential: The compound’s oxalamide core may offer a novel mode of action compared to chloroacetamide herbicides, warranting investigation into weed inhibition efficacy .

Toxicity Considerations: If used in food or pharmaceuticals, its metabolic stability (due to morpholinoethyl-pyrrole) might necessitate lower acceptable daily intake thresholds than flavoring agents with higher NOELs .

Synthetic Accessibility: The combination of 2,6-dimethylphenyl and morpholinoethyl-pyrrole groups could pose challenges in large-scale synthesis, requiring optimization of coupling reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare intermediates such as 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine and 2,6-dimethylphenyl oxalic acid derivatives via nucleophilic substitution or amidation reactions. Use coupling agents like HATU or DCC to facilitate amide bond formation .

- Step 2 : Optimize reaction conditions by controlling temperature (e.g., 0–25°C for sensitive steps), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios. Catalysts like DMAP may accelerate reactions .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent connectivity and stereochemistry. For example, aromatic protons in the 2,6-dimethylphenyl group appear as singlet peaks due to symmetry .

- X-ray Crystallography : Employ SHELX programs for structure solution and refinement. ORTEP-III can visualize molecular geometry, highlighting bond angles and torsional strain in the morpholinoethyl group .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 438.2) .

Q. What are the key stability considerations for this compound under different storage conditions?

- Methodology :

- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation or hydrolysis of the amide bond. Avoid aqueous buffers unless stability is confirmed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

- Stability Assays : Monitor degradation by HPLC under varying pH (3–10) and UV light exposure. Amides are typically stable in neutral conditions but may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between studies on analogous oxalamides?

- Methodology :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (e.g., ATP levels for cytotoxicity) .

- Orthogonal Validation : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify downstream pathways .

- Comparative SAR Analysis : Compare substituent effects (e.g., morpholino vs. piperidine groups) on bioactivity using datasets from analogs like N1-(5-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide .

Q. What strategies are recommended for identifying the molecular targets of this compound in pharmacological studies?

- Methodology :

- Affinity Chromatography : Immobilize the compound on sepharose beads and incubate with cell lysates. Elute bound proteins for identification via LC-MS/MS .

- Computational Docking : Use AutoDock Vina to screen against kinase or GPCR libraries. Prioritize targets with high docking scores (e.g., ΔG < –8 kcal/mol) and validate via knock-out models .

- Pathway Enrichment Analysis : Perform RNA-seq on treated vs. untreated cells and map differentially expressed genes to KEGG pathways (e.g., MAPK signaling) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodology :

- Substituent Variation : Synthesize derivatives with modified aryl (e.g., 2,4-dimethylphenyl) or heterocyclic (e.g., pyrazole instead of pyrrole) groups. Assess changes in IC50 values against target enzymes .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., morpholino oxygen) and hydrophobic regions using Schrödinger’s Phase. Optimize logP (2–4) for membrane permeability .

- In Vivo Profiling : Test lead compounds in rodent models for bioavailability (e.g., oral vs. IV administration) and metabolic stability (e.g., CYP450 inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.